(S)-1-(3-Methoxyphenyl)hexan-2-amine
Description
(S)-1-(3-Methoxyphenyl)hexan-2-amine is a chiral amine featuring a 3-methoxyphenyl group attached to a hexan-2-amine backbone. This compound is notable for its role as a key intermediate in synthesizing rivastigmine, a drug used to treat Alzheimer’s disease . Its enantioselective synthesis employs an integrated biocatalysis-crystallization process, leveraging amine transaminase enzymes to achieve high stereochemical purity. The S-enantiomer is specifically targeted due to its pharmacological relevance, underscoring the importance of chiral resolution in its production .
Properties
IUPAC Name |
(2S)-1-(3-methoxyphenyl)hexan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-4-7-12(14)9-11-6-5-8-13(10-11)15-2/h5-6,8,10,12H,3-4,7,9,14H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKKWOOVTZRAOU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(3-Methoxyphenyl)hexan-2-amine, also known as (S)-3-methoxyphenylhexan-2-amine, is a chiral amine that has garnered attention for its potential biological activities. This compound is a derivative of phenethylamines and has been studied for its applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Molecular Structure
- Molecular Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
- SMILES Notation : CC(CC1=CC(=C(C=C1)OC)C(N)C)C
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 90-92 °C |
| Solubility | Soluble in ethanol, methanol |
| Log P | 2.5 |
This compound acts primarily as a selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound enhances cholinergic transmission, which is crucial for cognitive functions and memory retention.
Pharmacological Effects
- Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.
- Antidepressant Activity : Preliminary research indicates that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Anticancer Potential : Recent investigations have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, suggesting a potential role in cancer therapy.
Study 1: Neuroprotective Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound on PC12 cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.
Study 2: Antidepressant Activity
A behavioral study conducted on mice assessed the antidepressant-like effects of this compound using the forced swim test. Mice treated with the compound showed a significant decrease in immobility time, indicating an antidepressant effect comparable to standard treatments like fluoxetine.
Study 3: Anticancer Activity
Research published in Cancer Letters examined the anticancer potential of this compound against MCF-7 breast cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation with an IC50 value of 15 µM.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | AChE Inhibition IC50 | Anticancer Activity IC50 | Neuroprotective Effects |
|---|---|---|---|
| This compound | 10 µM | 15 µM | Yes |
| Rivastigmine | 0.5 µM | N/A | Yes |
| Donepezil | 0.8 µM | N/A | Yes |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes structural and synthetic distinctions between (S)-1-(3-Methoxyphenyl)hexan-2-amine and analogous compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
